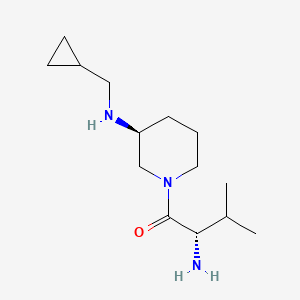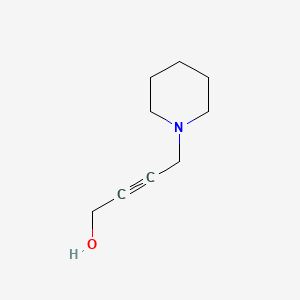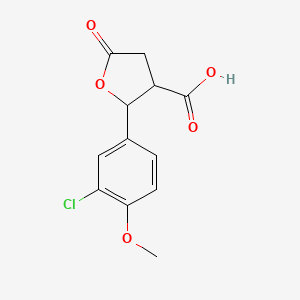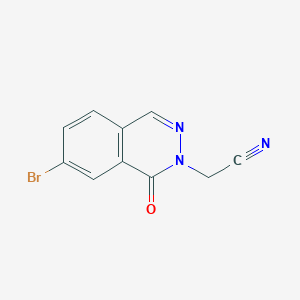
1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine is a heterocyclic compound that features both thiazole and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and pyrazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Alkylation: The resulting thiazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromopropane, to introduce the propyl group.
Formation of the Pyrazole Ring: The alkylated thiazole is then subjected to a cyclization reaction with hydrazine and a suitable diketone to form the pyrazole ring.
Final Amination:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any oxidized forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal chemistry, it may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
- 1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride
- 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine hydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
These compounds share structural similarities but differ in the substitution patterns on the thiazole ring or the presence of different functional groups. The uniqueness of this compound lies in its specific combination of thiazole and pyrazole rings, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H14N4S |
|---|---|
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
1-[(2-propyl-1,3-thiazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H14N4S/c1-2-3-10-13-9(7-15-10)6-14-5-8(11)4-12-14/h4-5,7H,2-3,6,11H2,1H3 |
InChI-Schlüssel |
HFMJDPFHBNNGAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=CS1)CN2C=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11787085.png)
![N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride](/img/structure/B11787087.png)


![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile](/img/structure/B11787117.png)




![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11787168.png)

![3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787173.png)
![methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride](/img/structure/B11787175.png)
